2-(Azetidin-2-yl)quinoline
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Overview
Description
2-(Azetidin-2-yl)quinoline is a heterocyclic compound that combines the structural features of azetidine and quinoline. Azetidine is a four-membered nitrogen-containing ring, while quinoline is a bicyclic structure composed of a benzene ring fused to a pyridine ring. This unique combination endows this compound with interesting chemical and biological properties, making it a subject of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-2-yl)quinoline typically involves the formation of the azetidine ring followed by its fusion with the quinoline moiety. One common method involves the cyclization of N-aryl acetamides with chloroacetyl chloride under basic conditions to form azetidin-2-one derivatives, which are then fused with quinoline derivatives . The reaction conditions often require the use of solvents like 1,4-dioxane and catalysts such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidin-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(Azetidin-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Azetidin-2-yl)quinoline involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis . Its anticancer activity is believed to be due to its ability to interfere with DNA replication and repair mechanisms, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Azetidin-2-one derivatives: Known for their antimicrobial properties and use in the synthesis of β-lactam antibiotics.
Quinoline derivatives: Widely studied for their antimalarial, antimicrobial, and anticancer activities.
Uniqueness: 2-(Azetidin-2-yl)quinoline stands out due to its combined structural features of azetidine and quinoline, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications.
Properties
Molecular Formula |
C12H12N2 |
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Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-(azetidin-2-yl)quinoline |
InChI |
InChI=1S/C12H12N2/c1-2-4-10-9(3-1)5-6-12(14-10)11-7-8-13-11/h1-6,11,13H,7-8H2 |
InChI Key |
CYMOHADIKFXZJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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